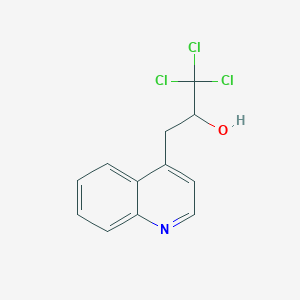
1,1,1-Trichloro-3-(4-quinolinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL is a chemical compound with the molecular formula C12H10Cl3NO It is known for its unique structure, which includes a quinoline ring attached to a trichloropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL typically involves the reaction of quinoline derivatives with trichloropropanol under specific conditions. One common method includes the following steps:
Starting Materials: Quinoline and trichloropropanol.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the trichloropropanol moiety into other alcohols or hydrocarbons.
Substitution: The chlorine atoms in the trichloropropanol moiety can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Ammonia (NH3), thiols (R-SH).
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted trichloropropanol compounds.
Scientific Research Applications
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The quinoline ring is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the trichloropropanol moiety may interact with enzymes and proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-TRICHLORO-3-(QUINOLIN-2-YL)PROPAN-2-OL: Similar structure but with the quinoline ring attached at a different position.
1,1,1-TRICHLORO-3-(PYRIMIDIN-4-YL)PROPAN-2-OL: Contains a pyrimidine ring instead of a quinoline ring.
Uniqueness
1,1,1-TRICHLORO-3-(QUINOLIN-4-YL)PROPAN-2-OL is unique due to its specific quinoline attachment, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
6338-93-8 |
|---|---|
Molecular Formula |
C12H10Cl3NO |
Molecular Weight |
290.6 g/mol |
IUPAC Name |
1,1,1-trichloro-3-quinolin-4-ylpropan-2-ol |
InChI |
InChI=1S/C12H10Cl3NO/c13-12(14,15)11(17)7-8-5-6-16-10-4-2-1-3-9(8)10/h1-6,11,17H,7H2 |
InChI Key |
UHPNIRAMQCYUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


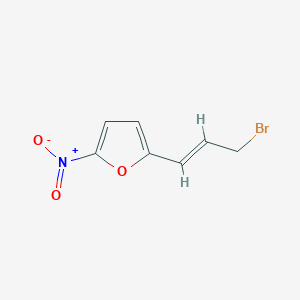
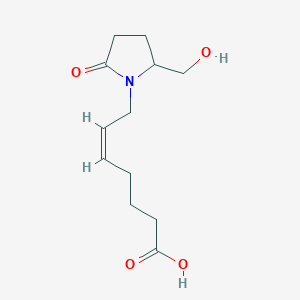
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
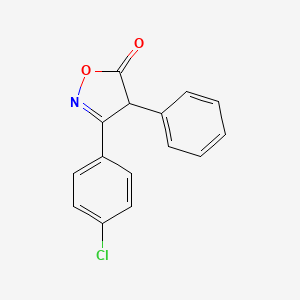



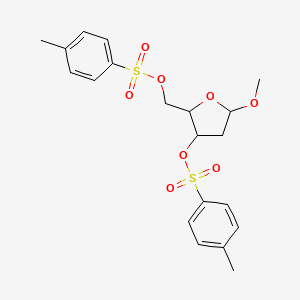

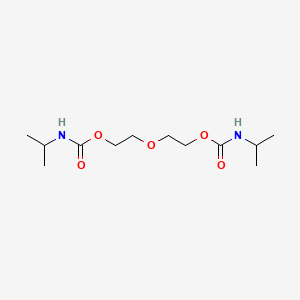
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)

